

Application Note: High-Fidelity Quantification of Sodium Nitrite-18O2 by GC-NCI-MS

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Compound of Interest

Compound Name: Sodium Nitrite-18O2

CAS No.: 123798-55-0

Cat. No.: B584774

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Abstract & Scope

This application note details the definitive protocol for quantifying Sodium Nitrite-

(

) in biological matrices (plasma, urine, cell culture supernatant). The use of

-labeled nitrite is a critical tool for tracing Nitric Oxide (NO) flux, distinguishing between oxidative NO metabolism and reductive nitrite recycling, and studying nitrite-water oxygen exchange mechanisms.

Unlike standard colorimetric assays (Griess reaction), which lack isotopic specificity, or LC-MS methods that often suffer from ion suppression, Gas Chromatography-Mass Spectrometry (GC-MS) operating in Negative Chemical Ionization (NCI) mode offers superior sensitivity (femtomole range) and isotopic resolution.

Target Audience: Analytical Chemists, NO Biologists, and DMPK Scientists.

Principle of Analysis

The quantification relies on the derivatization of nitrite with Pentafluorobenzyl bromide (PFB-Br).^{[1][2][3][4][5]} This reaction is unique because it preserves the oxygen atoms of the nitrite moiety, allowing for the specific detection of isotopic shifts.

The Derivatization Mechanism

In an aqueous-acetone environment, nitrite reacts with PFB-Br to form nitro-pentafluorobenzyl (PFB-NO) [\[2\]](#)

[\[2\]](#)

Ionization (NCI)

Under NCI conditions (using Methane as a reagent gas), the PFB-NO

derivative captures a thermal electron and undergoes dissociative electron capture. The PFB group acts as an electron-absorbing tag that is subsequently cleaved, leaving the stable nitrite anion (

) for detection.

- Analyte:
- Base Peak ([\[6\]](#)): m/z 46
- Target Peak (): m/z 50

Critical Pre-Analytical Considerations

WARNING: The integrity of

-nitrite data is frequently compromised before the sample reaches the instrument.

The "Back-Exchange" Trap

Nitrite oxygen atoms exchange with water oxygen atoms in a pH-dependent manner.

- Acidic pH (< 6.0): Rapid exchange occurs via the formation of nitrous acid () and the nitrosonium ion (

). The

label is lost to the bulk water (

), leading to false negatives.

- Neutral/Basic pH (> 7.4): Exchange is negligible.

Rule: All buffers and collection tubes must be pH 7.4 or higher. Avoid acidification until the exact moment of derivatization if acidification is strictly necessary (though this protocol uses an acetone-mediated reaction that avoids strong acid).

Experimental Protocol: GC-NCI-MS Workflow

Reagents & Materials

- Sodium Nitrite-

: (Target Analyte, usually >95% enrichment).

- Sodium Nitrite-

: (Internal Standard, m/z 47).

- PFB-Br (Pentafluorobenzyl bromide): 5% v/v solution in acetone.
- Toluene: HPLC Grade (Extraction solvent).
- Acetone: HPLC Grade.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

- Thaw plasma/supernatant on ice.
- Aliquot 100 μ L of sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of Internal Standard (, final conc. 2-5 μ M) to all samples.

- Note: Using

as an IS is preferred over

-nitrite (non-existent) or non-isotopic standards to correct for extraction efficiency.

Step 2: Derivatization (The "Tsikas Method")

This step simultaneously deproteinizes the sample and derivatizes the nitrite.

- Add 400 µL of Acetone to the sample.
- Add 10 µL of PFB-Br (5% in acetone).
- Vortex vigorously for 30 seconds.
- Incubate at 50°C for exactly 5 minutes.
 - Critical: Do not exceed 5 minutes. Prolonged incubation favors the formation of PFB-Nitrate but causes hydrolysis of the labile PFB-Nitrite derivative.

Step 3: Extraction

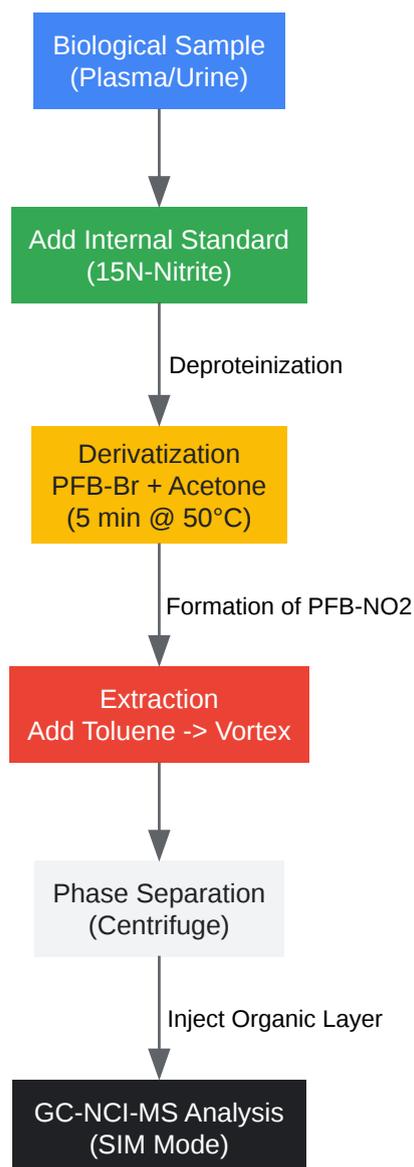
- Add 1.0 mL of Toluene to the reaction mixture.
- Vortex for 60 seconds to extract the PFB-NO into the organic phase.
- Centrifuge at 3,000 x g for 5 minutes to separate phases.
- Transfer 800 µL of the upper Toluene layer to a GC autosampler vial containing a glass insert.

Step 4: GC-MS Parameters[1][2][3][4][6][7][8][9]

- Instrument: Single Quadrupole MS with NCI source.
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium (1.0 mL/min).

- Reagent Gas: Methane (40% flow).
- Injector: 200°C, Splitless mode (1 µL injection).
- Transfer Line: 280°C.
- Source Temp: 150°C (Keep low to prevent thermal degradation).

Workflow Diagram



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Figure 1: Optimized workflow for PFB-Br derivatization of nitrite. Note the short incubation time to prevent hydrolysis.

Data Analysis & Quantification

Mass Transitions (SIM Table)

Configure the Mass Spectrometer to monitor the following ions in Selected Ion Monitoring (SIM) mode.

Analyte Species	Isotopic Composition	m/z (Anion)	Role
Endogenous Nitrite		46	Background / Native
Internal Standard		47	Normalization
Singly Labeled		48	Intermediate Exchange
Doubly Labeled		50	Primary Target

Calculation Logic

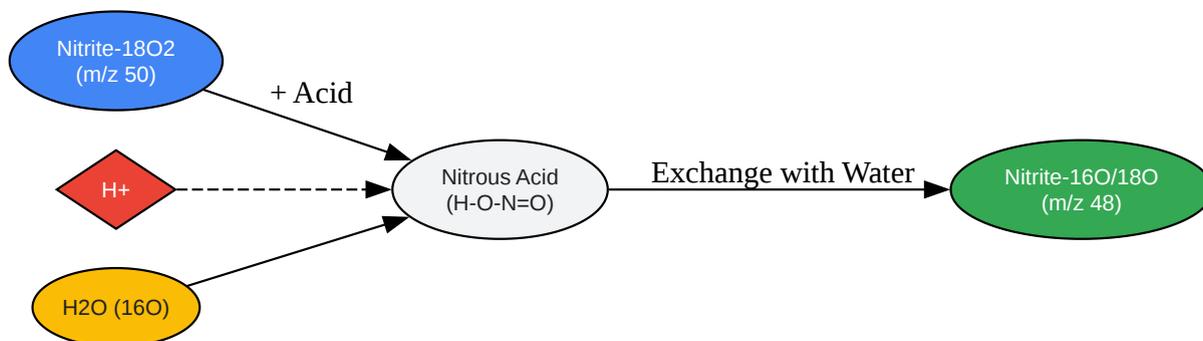
Quantification is performed using the Isotope Dilution Equation.

- RF (Response Factor): Typically 1.0 for isotopes of the same element, but should be verified with a standard curve.
- Enrichment Calculation: To determine the % enrichment (if studying flux):

Troubleshooting & Pitfalls

Oxygen Scrambling Mechanism

If you observe high signals at m/z 48 (mixed isotope) but low m/z 50, your sample has likely undergone acid-catalyzed exchange.



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Figure 2: The acid-catalyzed exchange pathway. Protons catalyze the transient formation of nitrous acid, allowing bulk water oxygen (

) to replace the label.

Common Issues Table

Symptom	Probable Cause	Corrective Action
Low Sensitivity	Source temperature too high	Lower source to 150°C to prevent PFB-NO decomposition.
High m/z 62 Signal	Nitrate interference	PFB-Nitrate (m/z 62) forms if derivatization > 5 mins. Strict timing is required.
Peak Tailing	Dirty Injector Liner	Replace liner; PFB-Br residues accumulate rapidly.
Loss of Signal	Acidic Sample pH	Buffer samples to pH 7.4 immediately upon collection.

References

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